molecular formula C10H21NO4S2 B2411165 3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine CAS No. 1797870-44-0

3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine

Cat. No.: B2411165
CAS No.: 1797870-44-0
M. Wt: 283.4
InChI Key: IJAIUVFARHDFNA-UHFFFAOYSA-N
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Description

3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine is a synthetic azetidine derivative functionalized with isobutylsulfonyl and isopropylsulfonyl groups, designed for research and development applications. As a member of the azetidine family, this four-membered saturated heterocycle offers molecular rigidity and is increasingly valued in medicinal chemistry for its potential to improve the physicochemical properties of drug candidates . Compounds featuring the azetidine scaffold have demonstrated a diverse and promising range of pharmacological activities in scientific literature, including anticancer, antibacterial, antimicrobial, and anti-inflammatory effects . This compound serves as a versatile building block in organic synthesis and medicinal chemistry. The distinct steric and electronic profiles of the isobutyl and isopropyl sulfonyl groups make it a valuable intermediate for constructing more complex molecules. It is particularly useful in the exploration of structure-activity relationships (SAR) during the optimization of lead compounds. Researchers investigating Janus Kinase (JAK) inhibitors may find this compound of interest, as azetidine derivatives have been explored in this field . The synthetic routes for similar disubstituted azetidines typically involve multi-step processes, starting with the formation of the azetidine ring followed by sequential sulfonylation reactions with the appropriate sulfonyl chlorides in the presence of a base . Handling and Safety: For research purposes only. Not intended for diagnostic or therapeutic use. Refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. As a precaution, store in a cool, dark place under an inert atmosphere, typically between 2-8°C .

Properties

IUPAC Name

3-(2-methylpropylsulfonyl)-1-propan-2-ylsulfonylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4S2/c1-8(2)7-16(12,13)10-5-11(6-10)17(14,15)9(3)4/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAIUVFARHDFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction involves the use of light to induce the cycloaddition, forming the azetidine ring. The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a light source, such as a mercury lamp.

Industrial Production Methods

Industrial production of azetidines often involves the use of advanced synthetic techniques and large-scale reactors to ensure high yield and purity. The process may include multiple steps, such as the preparation of starting materials, the aza Paternò–Büchi reaction, and subsequent purification steps like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted azetidines with different functional groups.

Scientific Research Applications

Scientific Research Applications of 3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine

3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine is a synthetic organic compound belonging to the azetidine class, which are four-membered, nitrogen-containing heterocycles. These compounds are characterized by their ring-strain energy, molecular rigidity, and stability.

Applications

3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine serves various purposes in scientific research:

  • Chemistry It can be employed as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.
  • Biology The compound is investigated for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is explored for potential use in drug development, owing to its unique chemical structure and reactivity. Specifically, azetidine derivatives can be utilized as Janus kinase (JAK) inhibitors, useful in treating inflammatory and autoimmune diseases, and cancers .
  • Industry It can be used in the production of specialty chemicals and materials with specific properties.

Azetidine Derivatives as Rho Kinase Inhibitors

Sulfonamide compounds, including azetidine derivatives, have demonstrated the ability to inhibit Rho kinase strongly . This makes them potentially useful as active ingredients in medications for prophylactic or therapeutic treatment of diseases related to cell contraction, changes in cell morphology, cell migration, cell release, and cell apoptosis . These compounds have also shown promise in reducing intraocular pressure .

GCN2 Inhibition and Cancer Therapy

Mechanism of Action

The mechanism of action of 3-(isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine involves its interaction with molecular targets through its sulfonyl and azetidine moieties. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Biological Activity

3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine is C10H19O4S2, with a molecular weight of approximately 253.39 g/mol. The compound contains sulfonyl groups, which are known to enhance biological activity through various mechanisms.

The biological activity of 3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl groups can form strong covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity. This interaction can influence various biological pathways, making the compound a candidate for therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds with sulfonyl groups exhibit significant antimicrobial properties. For example, studies have shown that related azetidine derivatives demonstrate antifungal and antibacterial activities. The presence of the isobutyl and isopropyl groups may enhance these effects by increasing lipophilicity and improving membrane penetration.

Anticancer Potential

The compound's ability to inhibit specific pathways involved in cancer cell proliferation has been explored. In vitro studies have demonstrated that azetidine derivatives can induce apoptosis in cancer cells by activating caspase pathways. This suggests that 3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine may have potential as an anticancer agent.

Case Study 1: Antifungal Activity

A study published in eBioMedicine investigated the antifungal activity of various azetidine derivatives, including those with sulfonyl substitutions. The findings revealed that certain derivatives exhibited higher antifungal activity than standard treatments, indicating a promising avenue for further development .

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibition demonstrated that compounds similar to 3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine effectively inhibited target enzymes involved in metabolic pathways. This inhibition was linked to the compound's ability to form stable complexes with the enzymes, thereby blocking their active sites .

Comparative Analysis

The following table summarizes the biological activities of 3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidineModerateHighEnzyme inhibition via sulfonyl interactions
3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidineHighModerateReceptor modulation
3-(Isobutylsulfonyl)-1-((3-methoxypropyl)sulfonyl)azetidineLowHighEnzyme inhibition

Q & A

Basic: What experimental design principles are critical for optimizing the synthesis of 3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine?

Answer:
A factorial design approach is recommended to systematically investigate variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can minimize the number of experiments while quantifying interactions between variables . Coupled with statistical analysis (e.g., ANOVA), this method identifies optimal conditions for yield and purity. Computational reaction path searches using quantum chemical calculations (e.g., DFT) can further narrow experimental parameters by predicting transition states and intermediates .

Advanced: How can computational modeling resolve contradictions in reported reaction mechanisms for sulfonyl-substituted azetidines?

Answer:
Conflicting mechanistic data (e.g., nucleophilic vs. electrophilic pathways) may arise from incomplete transition-state analysis. Density Functional Theory (DFT) simulations can map energy profiles for competing pathways, validating experimental observations. For instance, comparing activation energies for sulfonyl group migration versus ring-opening reactions clarifies dominant mechanisms. Integration of machine learning (ML) with quantum calculations (as in ICReDD’s methodology) enables rapid screening of reaction variables to reconcile discrepancies .

Basic: What spectroscopic and chromatographic techniques are most reliable for characterizing 3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine?

Answer:

  • NMR : ¹H/¹³C NMR identifies ring conformation and sulfonyl group orientation. DEPT-135 distinguishes CH₂/CH₃ groups in isobutyl/isopropyl substituents.
  • LC-MS : High-resolution mass spectrometry confirms molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR : Sulfonyl S=O stretches (~1350–1150 cm⁻¹) validate functional group integrity.
  • HPLC : Use a C18 column with a methanol/buffer mobile phase (e.g., sodium 1-octanesulfonate at pH 4.6) to assess purity .

Advanced: What strategies mitigate steric hindrance challenges during functionalization of the azetidine ring?

Answer:
Steric bulk from isobutyl/isopropyl sulfonyl groups can impede ring modification. Strategies include:

  • Protecting group selection : Temporarily block sulfonyl moieties with tert-butyl groups to reduce steric interference.
  • Microwave-assisted synthesis : Enhances reaction kinetics under high-temperature, short-duration conditions.
  • Catalyst design : Use bulky ligands (e.g., BINAP) in transition-metal catalysis to direct regioselectivity.
    Experimental validation via X-ray crystallography or NOESY NMR confirms spatial arrangements post-modification .

Basic: What safety protocols are essential for handling 3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : Keep in a dry, airtight container at 2–8°C, away from oxidizers .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How can structure-activity relationship (SAR) studies improve the design of azetidine-based inhibitors?

Answer:

  • Molecular docking : Screen derivatives against target enzymes (e.g., proteases) to prioritize synthetic candidates.
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes due to sulfonyl group modifications.
  • In vitro assays : Pair with SPR (surface plasmon resonance) to validate computational predictions.
    Contradictions in inhibition data (e.g., IC₅₀ variability) may stem from solvent polarity effects on ligand solubility, requiring controlled solvent parameter studies .

Basic: What environmental impact assessments are required for azetidine derivatives?

Answer:

  • Aquatic toxicity testing : Follow OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia immobilization).
  • Biodegradation : Use closed-bottle tests (OECD 301D) to evaluate persistence.
  • Ozone depletion potential : Quantify via gas chromatography–mass spectrometry (GC-MS) for volatile byproducts .

Advanced: How do solvent effects influence the stability of 3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine in solution?

Answer:
Polar aprotic solvents (e.g., DMSO) stabilize sulfonyl groups via dipole interactions but may accelerate hydrolysis. Stability studies using accelerated aging (40°C/75% RH) with HPLC monitoring reveal degradation pathways. Kamlet-Taft solvent parameters (α, β, π*) model solvent effects on reaction rates, aiding solvent selection for long-term storage .

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